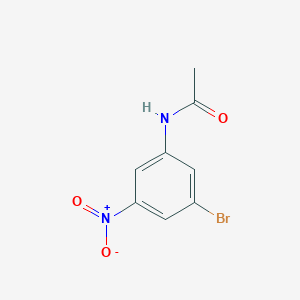

N-(3-bromo-5-nitrophenyl)acetamide

Description

BenchChem offers high-quality N-(3-bromo-5-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-bromo-5-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H7BrN2O3 |

|---|---|

Molecular Weight |

259.06 g/mol |

IUPAC Name |

N-(3-bromo-5-nitrophenyl)acetamide |

InChI |

InChI=1S/C8H7BrN2O3/c1-5(12)10-7-2-6(9)3-8(4-7)11(13)14/h2-4H,1H3,(H,10,12) |

InChI Key |

FPZGWUJXQMMQFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Solubility Profiling of N-(3-bromo-5-nitrophenyl)acetamide in DMSO and Methanol

The following technical guide details the solubility profile, physicochemical determinants, and experimental protocols for N-(3-bromo-5-nitrophenyl)acetamide .

Executive Summary

N-(3-bromo-5-nitrophenyl)acetamide (CAS: 90221-50-4 / Analogous derivatives) is a functionalized acetanilide derivative often utilized as a synthetic intermediate in the development of kinase inhibitors and polybenzamide DNA-binding agents. Its solubility profile is dictated by the interplay between the lipophilic bromine substituent, the strongly electron-withdrawing nitro group, and the hydrogen-bonding capacity of the acetamide core.

This guide provides a theoretical solubility framework and validated experimental protocols for solubilizing this compound in Dimethyl Sulfoxide (DMSO) —the standard for biological stock solutions—and Methanol (MeOH) —a primary solvent for purification and recrystallization.

Key Solubility Insights

| Solvent | Classification | Primary Interaction Mechanism | Estimated Solubility Limit (25°C) | Application |

| DMSO | Polar Aprotic | Dipole-Dipole, Acceptor-Donor | High (>50 mM / ~13 mg/mL) | Biological Assay Stock |

| Methanol | Polar Protic | Hydrogen Bonding | Moderate (~10–20 mg/mL) | Recrystallization / Dilution |

| Water | Polar Protic | Hydrophobic Effect | Low (<0.1 mg/mL) | Precipitation Medium |

*Values are predicted based on Structural Activity Relationships (SAR) of analogous nitro-acetanilides. Exact values must be determined empirically using the protocols in Section 4.

Physicochemical Determinants

To understand the solubility behavior, one must analyze the molecular architecture.

Structural Analysis

-

Core Scaffold: Acetanilide (Phenyl ring + Acetamide group).

-

Substituents:

-

3-Bromo (-Br): Increases lipophilicity (LogP) and molecular weight. Reduces water solubility but enhances solubility in organic solvents like DCM or DMSO.

-

5-Nitro (-NO₂): Highly polar, electron-withdrawing group. Increases the molecular dipole moment, making the compound highly amenable to dissolution in polar aprotic solvents (DMSO).

-

Theoretical Solvation Mechanisms

The dissolution of N-(3-bromo-5-nitrophenyl)acetamide relies on specific solvent-solute interactions:

-

In DMSO (The "Universal" Solvent):

-

DMSO acts as a strong H-bond acceptor for the amide nitrogen proton (-NH).

-

The high dielectric constant of DMSO stabilizes the dipole created by the nitro group.

-

Result: DMSO disrupts the crystal lattice energy effectively, allowing for high-concentration stock solutions (typically 10 mM to 100 mM).

-

-

In Methanol (The Protic Solvent):

-

Methanol acts as both an H-bond donor (to the amide carbonyl and nitro oxygens) and an acceptor (from the amide -NH).

-

Solubility is highly temperature-dependent. The compound is likely sparingly soluble at 0°C but highly soluble at 60°C, making methanol ideal for recrystallization .

-

Visualization: Solubility & Workflow Logic

The following diagram illustrates the decision matrix for solvent selection and the molecular interactions driving solubility.

Figure 1: Mechanistic pathways for solubilizing N-(3-bromo-5-nitrophenyl)acetamide in DMSO versus Methanol.

Experimental Protocols

Since specific literature values for the 3-bromo-5-nitro isomer are rare, researchers must determine exact solubility empirically. Below are the industry-standard protocols.

Protocol A: Preparation of 10 mM DMSO Stock Solution

Objective: Create a stable stock solution for biological assays.

-

Calculate Mass:

-

Molecular Weight (MW) of C₈H₇BrN₂O₃ ≈ 259.06 g/mol .[1]

-

Target Concentration: 10 mM.

-

Target Volume: 1 mL.

-

Required Mass:

.

-

-

Weighing: Accurately weigh 2.6 mg of the solid into a sterile 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 1 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

-

Dissolution:

-

Vortex vigorously for 30 seconds.

-

Visual Check: If solid remains, sonicate in a water bath at 37°C for 5 minutes.

-

Note: If the solution is cloudy, the compound has not dissolved. DMSO solubility for this class is typically >50 mM, so 10 mM should clear rapidly.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation limit (S_max) in Methanol or DMSO.

-

Saturation: Add excess solid compound (~50 mg) to 1 mL of solvent (Methanol or DMSO) in a glass vial.

-

Equilibration:

-

Seal the vial tightly (Parafilm over cap).

-

Shake or stir at constant temperature (25°C) for 24 to 48 hours .

-

-

Separation:

-

Centrifuge the sample at 14,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter (nylon filters may bind the compound).

-

-

Quantification (HPLC-UV):

-

Dilute the supernatant 1:100 or 1:1000 with mobile phase (e.g., 50:50 Water:Acetonitrile).

-

Inject into HPLC. Calculate concentration using a standard calibration curve of the compound.[2]

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation upon dilution | "Crash-out" effect when diluting DMSO stock into aqueous buffer. | Limit final DMSO concentration to <1% or <0.5%. Add DMSO stock slowly to vortexing buffer, not static buffer. |

| Yellow discoloration | Nitro group degradation or impurities (free amines). | Check purity via LC-MS. Nitro compounds can be light-sensitive; store stocks in amber vials. |

| Incomplete Dissolution in MeOH | Saturation limit reached at RT. | Heat the methanol to 50°C. If it dissolves, the compound is suitable for recrystallization by cooling. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 904, Acetanilide. Retrieved from [Link]

-

NIST Chemistry WebBook. Acetamide, N-(3-nitrophenyl)- Thermochemical Data. Retrieved from [Link]

Sources

Methodological & Application

Protocol for the reduction of the nitro group in N-(3-bromo-5-nitrophenyl)acetamide

Part 1: Strategic Analysis & Mechanistic Rationale

The Chemoselectivity Challenge

The reduction of N-(3-bromo-5-nitrophenyl)acetamide involves a critical chemoselectivity conflict. The objective is to reduce the nitro group (

-

The Aryl Bromide (Ar-Br): Susceptible to hydrodehalogenation (oxidative addition) under standard catalytic hydrogenation conditions (e.g.,

). -

The Acetamide (

): Generally stable, but susceptible to hydrolysis under harsh acidic reflux (e.g.,

Method Selection Matrix

To ensure process reliability and scalability, we evaluated three common methodologies.

| Method | Reagents | Chemoselectivity (Ar-Br) | Scalability | Verdict |

| Catalytic Hydrogenation (Pd/C) | Poor (High risk of debromination) | High | Avoid | |

| Dissolving Metal (Tin) | Good | Low (Toxic waste, difficult emulsion) | Secondary | |

| Dissolving Metal (Iron) | Excellent | High (Cheap, robust) | Primary | |

| Poisoned Hydrogenation | Good | High (Cleanest profile) | Alternative |

Selected Approach: The Iron/Ammonium Chloride (

Part 2: Primary Protocol (Fe/NH4Cl Mediated)

Materials & Equipment

-

Substrate: N-(3-bromo-5-nitrophenyl)acetamide (1.0 equiv)

-

Reductant: Iron Powder (325 mesh, reduced grade) (4.0 - 5.0 equiv)

-

Electrolyte/Activator: Ammonium Chloride (

) (3.0 - 5.0 equiv) -

Solvent System: Ethanol/Water (3:1 v/v) or THF/Water (2:1 v/v) if solubility is poor.

-

Equipment: 3-neck round bottom flask, mechanical stirrer (essential for slurry), reflux condenser, internal thermometer.

Step-by-Step Procedure

Step 1: Catalyst Activation

-

Charge the reaction vessel with Iron Powder (5.0 equiv) and Ammonium Chloride (5.0 equiv) .

-

Add Water (10 volumes relative to substrate) .

-

Stir vigorously at reflux (approx. 90°C) for 15 minutes.

-

Mechanism Note: This "etches" the iron surface, removing oxide layers and ensuring rapid electron transfer.

-

Step 2: Reaction Initiation

-

Add Ethanol (30 volumes) to the activated Fe slurry.

-

Add ** N-(3-bromo-5-nitrophenyl)acetamide (1.0 equiv)** in portions over 5 minutes.

-

Caution: The reaction can be slightly exothermic.[1] Monitor internal temperature.

-

-

Maintain vigorous reflux. The reaction typically completes in 1–3 hours .

Step 3: Monitoring (IPC)

-

Monitor by HPLC or TLC (50% EtOAc/Hexane).

-

Target: Disappearance of Starting Material (

). -

Product: Appearance of a lower, fluorescent spot (

, amine). -

Note: If the reaction stalls >4 hours, add 1.0 equiv of fresh Fe powder.

Step 4: Workup (The "Hot Filter" Technique)

-

Critical Step: Iron oxide sludge can trap the product.

-

While the reaction mixture is still hot (approx. 60°C) , filter through a pad of Celite (diatomaceous earth).

-

Wash the Celite cake copiously with hot Ethanol or hot EtOAc .

-

Why? The product is less soluble in cold ethanol and may precipitate into the iron waste if cooled.

-

-

Concentrate the filtrate under reduced pressure to remove organic solvents.

-

Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (3x) .

-

Wash combined organics with Brine, dry over

, and concentrate.

Part 3: Secondary Protocol (Catalytic Hydrogenation)

Use Case: Large-scale manufacturing where solid iron waste disposal is cost-prohibitive.

Materials

-

Catalyst: 5% Platinum on Carbon, Sulfided (Pt(S)/C).

-

Note: The sulfur "poisons" the catalyst, significantly reducing activity toward halogenolysis while retaining nitro-reduction capability.

-

-

Hydrogen Source:

balloon (lab scale) or 50 psi (Parr shaker). -

Solvent: Methanol or Ethyl Acetate.

Procedure

-

Purge reaction vessel with Nitrogen (

). -

Add Substrate (1.0 equiv) and Pt(S)/C (2-5 wt%) in Methanol.

-

Purge with Hydrogen (

) x3. -

Stir at Room Temperature for 2–6 hours.

-

Warning: Do not heat above 40°C, as thermal energy can overcome the activation energy for C-Br cleavage even with poisoned catalysts.

-

-

Filter through Celite to remove catalyst. Concentrate to yield product.

Part 4: Visualization & Logic Flow

The following diagram illustrates the decision logic and reaction pathway, highlighting the critical control points for chemoselectivity.

Figure 1: Workflow decision tree for the chemoselective reduction of nitroarenes containing halogens.

Part 5: Quality Control & Validation

Expected Analytical Data

Upon isolation, the product should be verified using the following parameters.

| Technique | Observation | Interpretation |

| 1H NMR (DMSO-d6) | Acetyl | |

| Aromatic protons (Pattern confirms 1,3,5-substitution). | ||

| Absence of | Loss of downfield shifts associated with | |

| LC-MS (ESI+) | 1:1 Isotopic pattern confirms presence of Bromine . | |

| Mass shift -30 Da | Loss of |

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Incomplete Conversion | Iron surface passivation. | Add 5 drops of conc. HCl to reactivate iron or add fresh Fe powder. |

| Low Yield | Product trapped in Fe sludge. | Perform filtration while boiling hot; wash cake with hot DMF or MeOH. |

| Debromination (Method B) | Temperature too high.[1] | Ensure reaction is strictly at |

| Amide Hydrolysis | pH too acidic / Temp too high. | Avoid strong mineral acids (HCl/H2SO4) at reflux. Stick to |

References

-

Gamble, A. B., et al. (2007).[2] "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." Synthetic Communications, 37(16), 2777-2786.

-

Chandrappa, S., et al. (2010).[2][3] "An Efficient Fe/CaCl2 System for the Reduction of Nitroarenes." Synlett, 2010(20), 3019-3022.

- Porcs-Makkay, M., et al. (2004). "Selective Hydrogenation of Halonitro- and Halo-oxo-compounds." Hungarian Journal of Industrial Chemistry.

-

Common Organic Chemistry. (2023). "Nitro Reduction - Common Conditions and Mechanisms."

-

BenchChem. (2025).[4] "Protocol for Selective Reduction of Nitro Groups."

Sources

Application Note: Chemoselective Functionalization of N-(3-bromo-5-nitrophenyl)acetamide via Pd-Catalysis

[1]

Introduction & Strategic Analysis

The Substrate Profile

N-(3-bromo-5-nitrophenyl)acetamide (CAS: 19417-49-3) represents a "linchpin" scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD).[1] Its utility stems from its meta-substitution pattern , which allows for the construction of non-linear, conformationally distinct pharmacophores often found in kinase inhibitors and antibiotics.

Structural Logic:

-

Bromide (C-3): The primary electrophilic handle for Palladium (Pd)-catalyzed cross-coupling.[1]

-

Nitro Group (C-5): A strong Electron-Withdrawing Group (EWG).[1] It significantly activates the C-Br bond for oxidative addition but requires chemoselective conditions to avoid reduction.[1]

-

Acetamide (C-1): Masks the aniline, preventing catalyst poisoning via amine coordination while directing steric bulk.[1]

Mechanistic Considerations (The "Why")

The presence of the nitro group at the C-5 position exerts a profound electronic effect on the catalytic cycle. Unlike electron-rich aryl halides (e.g., 4-bromoanisole), this substrate is activated .[1]

-

Oxidative Addition (OA): The EWG lowers the electron density of the arene, making the C-Br bond more susceptible to insertion by the electron-rich Pd(0) species. OA is rarely the rate-limiting step here.[1]

-

Transmetallation/Reductive Elimination: The challenge lies in stability.[1] The resulting Pd(II)-aryl complex is electrophilic.[1] If the catalytic cycle stalls, the complex may undergo dehalogenation or homocoupling.

-

Chemoselectivity: Conditions must be strictly anaerobic to prevent the reduction of the nitro group (to amine) or hydrolysis of the acetamide.

Reaction Landscape & Workflow

The following diagram illustrates the divergent synthesis pathways available for this scaffold.

Caption: Divergent functionalization pathways for N-(3-bromo-5-nitrophenyl)acetamide utilizing the C-Br handle.[1]

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Best for: Attaching aryl or heteroaryl rings.[1]

Rationale: The activated nature of the bromide allows for the use of robust, air-stable catalysts. We utilize Pd(dppf)Cl₂ because the ferrocenyl ligand prevents β-hydride elimination (if alkyl groups are present) and resists deactivation by the nitro group.[1]

Materials:

-

Substrate: 1.0 equiv (e.g., 259 mg, 1.0 mmol)

-

Boronic Acid: 1.2 equiv[1]

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂[1]·CH₂Cl₂), 3 mol%

-

Base: K₂CO₃ (2.0 M aqueous solution), 3.0 equiv

-

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst.

-

Inertion: Seal the vial and purge with Argon for 5 minutes.

-

Solvent Addition: Add 1,4-dioxane (5 mL per mmol) and 2.0 M aq. K₂CO₃ via syringe.[1]

-

Reaction: Heat the block to 80°C for 4–6 hours. (Monitor via LCMS; look for disappearance of SM at m/z 259/261).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[1]

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Note: Do not use strong bases like NaOtBu, as they may deprotonate the acetamide (pKa ~15) or cause side reactions with the nitro group.

Protocol B: Sonogashira Coupling (Alkynylation)

Best for: Creating rigid linkers or precursors for heterocycles (e.g., indoles).

Rationale: The nitro group aids this reaction by reducing the electron density on the ring, facilitating the oxidative addition. However, copper acetylides can be sensitive.[1]

Materials:

-

Substrate: 1.0 equiv

-

Terminal Alkyne: 1.2 equiv

-

Catalyst: PdCl₂(PPh₃)₂ (5 mol%)[1]

-

Co-catalyst: CuI (2.5 mol%)[1]

-

Base/Solvent: Triethylamine (TEA) / THF (1:1 ratio)

Step-by-Step Procedure:

-

Degassing (Crucial): Oxygen promotes homocoupling of the alkyne (Glaser coupling).[1] Sparge solvents with Argon for 15 mins.[1]

-

Addition: Add substrate, Pd catalyst, and CuI to the vessel under Argon.

-

Solvation: Add THF/TEA mixture. Finally, add the alkyne.

-

Reaction: Stir at 50°C for 6-12 hours. (Note: Higher temperatures >70°C may cause degradation of the nitro group in the presence of Cu/Amine).

-

Workup: Filter through a celite pad to remove Pd/Cu.[1] Concentrate and purify.

Protocol C: Buchwald-Hartwig Amination

Best for: Introducing polarity or solubilizing groups.[1]

Rationale: This is the most challenging protocol. The nitro group makes the aryl ring electron-deficient, which is good for OA but can retard the Reductive Elimination step. We use Xantphos , a wide-bite-angle ligand, to force reductive elimination.[1]

Materials:

-

Substrate: 1.0 equiv

-

Amine (Primary or Secondary): 1.2 equiv[1]

-

Catalyst: Pd₂(dba)₃ (2 mol%)[1]

-

Ligand: Xantphos (4 mol%)[1]

-

Base: Cs₂CO₃ (2.0 equiv) - Avoid alkoxides.[1]

-

Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]

Step-by-Step Procedure:

-

Pre-complexation: In a separate vial, mix Pd₂(dba)₃ and Xantphos in a small amount of solvent under Argon for 5 mins to form the active catalyst.[1]

-

Main Mix: Add substrate, amine, and Cs₂CO₃ to the reaction vessel.

-

Combine: Transfer the catalyst solution to the main vessel.

-

Reaction: Heat to 100°C for 12-16 hours.

-

Validation: Check for the aniline product. If conversion is low, switch to BrettPhos , which is specifically designed for difficult aminations.[1]

Performance Data & Troubleshooting

The following table summarizes expected performance based on electronic activation of the substrate.

| Parameter | Suzuki-Miyaura | Sonogashira | Buchwald-Hartwig |

| Typical Yield | 85 - 95% | 75 - 88% | 60 - 80% |

| Reaction Time | 4 - 6 h | 6 - 12 h | 12 - 18 h |

| Primary Side Product | Protodehalogenation (Ar-H) | Glaser Coupling (Alkyne-Alkyne) | Unreacted SM / Catalyst Poisoning |

| Preferred Ligand | dppf, PPh3 | PPh3 | Xantphos, BrettPhos |

| Key Risk | Hydrolysis of Acetamide | Copper-mediated Nitro reduction | Amine coordination to Pd |

Mechanistic Cycle Visualization

Understanding the electronic influence of the Nitro group on the catalytic cycle:

Caption: The Pd-catalytic cycle.[1][2][3][4][5][6] The 5-Nitro group accelerates Oxidative Addition (Red Node).[1]

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

-

Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[1]

-

Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1][7] Chemical Reviews, 107(3), 874–922.[1]

-

Organic Chemistry Portal. (n.d.).[1] Suzuki Coupling of Electron-Deficient Aryl Halides. Retrieved from Organic Chemistry Portal.[1][8]

-

BenchChem. (2025).[1][9] Application Notes: Buchwald-Hartwig Amination of Nitro-Aryl Bromides.[1][9] (Note: Representative protocol source for nitro-substituted substrates).

Disclaimer: These protocols are designed for research purposes. Always consult the Safety Data Sheet (SDS) for N-(3-bromo-5-nitrophenyl)acetamide before handling.[1] The nitro group poses potential energetic risks if subjected to extreme heat or shock in dry forms.

Sources

- 1. thermofishersci.in [thermofishersci.in]

- 2. researchgate.net [researchgate.net]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Synthesis of N-(3-bromo-5-nitrophenyl)acetamide via Acetylation

Abstract & Strategic Context

The synthesis of N-(3-bromo-5-nitrophenyl)acetamide represents a classic challenge in nucleophilic acyl substitution. Unlike electron-rich anilines (e.g., p-anisidine) that react instantaneously with acetylating agents, 3-bromo-5-nitroaniline is significantly deactivated. The presence of a strong electron-withdrawing nitro group (

This Application Note provides a robust, field-tested protocol designed to overcome this electronic deactivation. We prioritize the Acetic Anhydride/Glacial Acetic Acid Reflux Method over aqueous Schotten-Baumann conditions, as the high temperature and anhydrous environment are required to drive the reaction to completion.

Key Applications:

-

Protection Strategy: Acetylation protects the amine during subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura) at the bromine site.

-

Regioselectivity Control: The acetamido group directs electrophilic aromatic substitution differently than the free amine.

-

Intermediate Synthesis: Precursor for complex heterocyclic scaffolds in drug discovery (e.g., kinase inhibitors).

Chemical Strategy & Mechanism[1]

The Challenge: Electronic Deactivation

The reaction is a nucleophilic attack of the aniline nitrogen onto the carbonyl carbon of the acetic anhydride.

-

Standard Aniline: Lone pair is available; reaction is fast.

-

3-Bromo-5-nitroaniline: The lone pair is delocalized into the nitro group (resonance) and pulled by the bromine (induction). The activation energy (

) for the attack is significantly higher.

Mechanistic Pathway

To compensate for low nucleophilicity, we utilize thermal energy (reflux) and excess reagent (

Figure 1: Mechanistic pathway highlighting the critical energy barrier due to substrate deactivation.

Experimental Protocols

Protocol A: The "Gold Standard" (Reflux Method)

Recommended for scale-up (>1g) and maximum yield.

Reagents & Equipment

| Component | Specification | Role |

| Starting Material | 3-Bromo-5-nitroaniline (1.0 equiv) | Substrate |

| Reagent | Acetic Anhydride ( | Acetylating Agent |

| Solvent | Glacial Acetic Acid (AcOH) (5-10 volumes) | Solvent/Catalyst |

| Quench | Ice-cold Deionized Water | Precipitation |

| Equipment | Round-bottom flask, Reflux condenser, Oil bath | Reaction Vessel |

Step-by-Step Procedure

-

Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 3-bromo-5-nitroaniline (e.g., 2.17 g, 10 mmol) in glacial acetic acid (10-15 mL).

-

Addition: Add acetic anhydride (2.0 mL, ~20 mmol) in one portion.

-

Note: The starting material may not dissolve immediately.[1]

-

-

Reaction: Attach a reflux condenser. Heat the mixture to reflux (oil bath set to ~125°C).

-

Observation: The solid should dissolve as the temperature rises, forming a clear solution (often yellow/orange).

-

Duration: Reflux for 1.5 to 2 hours .

-

Monitoring: Check TLC (30% EtOAc in Hexanes). The amine spot (more polar, often fluorescent) should disappear; the amide spot (less polar) should appear.

-

-

Quench & Precipitation: Remove from heat and allow the solution to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of crushed ice/water while stirring vigorously.

-

Result: The product will precipitate as an off-white to pale yellow solid.

-

-

Filtration: Stir for 15 minutes to ensure complete precipitation. Filter the solid using a Buchner funnel.

-

Washing: Wash the filter cake with:

-

Cold water (

mL) to remove residual acid. -

(Optional) Cold 5%

solution if acid traces persist.

-

-

Drying: Dry the solid in a vacuum oven at 50°C or air-dry overnight.

Protocol B: Rapid Synthesis (Acetyl Chloride Method)

Recommended for small scale (<100mg) or high-throughput screening.

-

Dissolve amine in DCM (anhydrous).

-

Add Pyridine (1.2 equiv) as a base/catalyst.

-

Cool to 0°C. Add Acetyl Chloride (1.1 equiv) dropwise.

-

Warm to RT and stir for 1 hour.

-

Wash with 1M HCl (to remove pyridine), then Brine. Dry over

and concentrate.

Workflow Visualization

Figure 2: Operational workflow for the synthesis process.

Characterization & Quality Control

To ensure scientific integrity, the product must be validated using the following parameters.

| Technique | Expected Observation |

| Appearance | Off-white to pale yellow solid. |

| Melting Point | Typically high melting (expect >150°C, compare to SM ~134°C). Note: Isomeric 3-nitroacetanilide melts at 155°C [1].[2] |

| IR Spectroscopy | Amide I band: ~1690-1670 |

| 1H NMR (DMSO-d6) | Amide NH: Singlet, ~10.0-10.5 ppm (exchangeable).Aromatic: 3 distinct protons (due to asymmetry).Methyl: Singlet, ~2.1 ppm ( |

Troubleshooting Guide

-

Issue: Reaction is incomplete after 2 hours.

-

Cause: Extreme deactivation.

-

Solution: Add 2-3 drops of concentrated

as a catalyst to the refluxing mixture. This protonates the anhydride, making it a "super-electrophile."

-

-

Issue: Product is oiling out in water.

-

Solution: The water was likely too warm. Cool the mixture further or scratch the glass with a spatula to induce crystallization.

-

Safety & Handling (HSE)

-

Nitro Compounds: Potentially explosive if heated to dryness under pressure. Always maintain an open system (condenser) during reflux.

-

Acetic Anhydride: Lachrymator and corrosive. Reacts violently with water. Handle in a fume hood.

-

Skin Contact: 3-bromo-5-nitroaniline is likely toxic and a skin irritant. Wear nitrile gloves and a lab coat.

References

-

National Institute of Standards and Technology (NIST). Acetamide, N-(3-nitrophenyl)-.[3] NIST Chemistry WebBook. Available at: [Link]

-

PubChem. 3-Bromo-5-nitroaniline.[4][5] National Center for Biotechnology Information. Available at: [Link]

-

Chemistry LibreTexts. Acetylation of Aniline (Experiment). Available at: [Link][4][5][6][7][8]

-

Royal Society of Chemistry. Regioselective nitration of Anilines. (Supporting Info regarding Nitro-acetanilide isomers). Available at: [Link][8]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. echemi.com [echemi.com]

- 3. Acetamide, N-(3-nitrophenyl)- [webbook.nist.gov]

- 4. ar-Bromo-ar-nitrobenzenamine | C6H5BrN2O2 | CID 44535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(4-bromo-2-nitrophenyl)acetamide | C8H7BrN2O3 | CID 136690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. rsc.org [rsc.org]

- 8. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Suzuki-Miyaura Coupling of N-(3-bromo-5-nitrophenyl)acetamide

Executive Summary

This Application Note provides a validated technical guide for performing Suzuki-Miyaura cross-coupling reactions utilizing

This guide moves beyond generic "cookbook" chemistry, offering a mechanistic rationale for catalyst selection, base compatibility, and solvent systems. It is designed for medicinal chemists and process development scientists requiring high-fidelity conversion of 3,5-disubstituted aniline derivatives.

Substrate Analysis & Mechanistic Rationale

Electronic Environment

The substrate,

-

Nitro Group (

at C5): A strong electron-withdrawing group (EWG). It significantly decreases electron density on the aromatic ring, thereby accelerating the Oxidative Addition step of the catalytic cycle (typically the rate-determining step for aryl bromides). -

Acetamide Group (

at C1): A moderate activator relative to the ring, but the amide proton ( -

Bromine (at C3): The leaving group.

Chemoselectivity Considerations

-

Catalyst Stability: The electron-deficient nature of the ring stabilizes the

intermediate, potentially making transmetallation the new rate-limiting step. -

Base Sensitivity: While the acetamide is generally stable, the use of strong alkoxide bases (e.g.,

) can lead to competitive deprotonation or side reactions with the nitro group. Mild carbonate or phosphate bases are preferred.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle adapted for this electron-deficient substrate, highlighting the accelerated oxidative addition.

Figure 1: Catalytic cycle emphasizing the electronic influence of the nitro group on oxidative addition.

Optimized Experimental Protocol

Standard Conditions (High Throughput/Robust)

This protocol utilizes

Reagents:

-

Electrophile:

-(3-bromo-5-nitrophenyl)acetamide ( -

Nucleophile: Aryl Boronic Acid (

- -

Catalyst:

( -

Base:

( -

Solvent: 1,4-Dioxane / Water (

ratio)[1] -

Concentration:

M -

Step-by-Step Methodology

-

Preparation:

-

Dry all glassware in an oven (

) or flame-dry under vacuum. -

Prepare a solvent mixture of 1,4-Dioxane and deionized water (

v/v).[1] Degas by sparging with nitrogen or argon for 15 minutes. Critically important to prevent homocoupling.

-

-

Reaction Assembly:

-

To a reaction vial/flask equipped with a magnetic stir bar, add:

-

-(3-bromo-5-nitrophenyl)acetamide (

-

Aryl Boronic Acid (

equiv) -

Base (

,

-

-(3-bromo-5-nitrophenyl)acetamide (

-

Note: If using a glovebox, add the catalyst at this stage. If on a benchtop, add catalyst last.

-

-

Catalyst Addition:

-

Add

( -

Immediately cap the vial with a septum.

-

Evacuate and backfill with Nitrogen (

cycles).

-

-

Solvent Introduction:

-

Inject the degassed Dioxane/Water mixture via syringe.

-

-

Execution:

-

Heat the mixture to 85–90°C in an oil bath or heating block.

-

Stir vigorously for 4–12 hours . Monitor by LC-MS or TLC (typically 50% EtOAc/Hexanes).

-

Endpoint: Disappearance of the aryl bromide.

-

-

Work-up:

Optimization & Troubleshooting Matrix

The following table summarizes data-driven adjustments based on specific reaction failures.

| Issue Observed | Probable Cause | Recommended Adjustment |

| Low Conversion (<20%) | Catalyst poisoning or poor solubility. | Switch to |

| Protodeboronation | Unstable boronic acid (e.g., 2-heterocyclic). | Switch base to |

| Homocoupling (Ar-Ar) | Oxygen presence in solvent. | Increase degassing time. Add |

| Hydrolysis of Amide | Base too strong or temp too high. | Switch base to |

| Product Precipitation | Low solubility of product. | Use DMF/Water or DMSO as solvent to keep the product in solution during reaction. |

Alternative Catalyst Systems

For sterically hindered boronic acids or extremely challenging substrates, the following systems are validated alternatives:

-

System B (High Activity):

( -

System C (Green/Mild):

, SPhos ,

Workflow Diagram

Figure 2: Operational workflow for the Suzuki coupling of N-(3-bromo-5-nitrophenyl)acetamide.

References

-

Israr, H., et al. (2019). "Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses." Semantic Scholar. (Describes Suzuki coupling of the close analog N-(2,5-dibromophenyl)acetamide).

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational review on mechanism and base selection).

-

Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society. (Source for XPhos/SPhos conditions for deactivated systems).

-

Fisher Scientific. "Suzuki-Miyaura Cross-Coupling Reaction Protocols." (General industrial protocols for aryl bromides).

Sources

Application Notes & Protocols: Strategic Execution of the Buchwald-Hartwig Amination for the Synthesis of N-(3-amino-5-nitrophenyl)acetamide Derivatives

Preamble: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] Arylamine scaffolds are ubiquitous in drug candidates, agrochemicals, and organic electronic materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, represents a paradigm shift in the synthesis of these motifs, offering a broad substrate scope and functional group tolerance under relatively mild conditions that circumvent the limitations of classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][3][4]

This guide provides an in-depth analysis and detailed protocols for the Buchwald-Hartwig amination of a challenging, electron-deficient substrate: N-(3-bromo-5-nitrophenyl)acetamide . We will dissect the mechanistic underpinnings of the reaction, explore the rationale behind the selection of critical reaction parameters, and present field-proven protocols designed for high-yield synthesis.

Substrate Analysis: N-(3-bromo-5-nitrophenyl)acetamide

The successful execution of a Buchwald-Hartwig amination is predicated on a thorough understanding of the substrate's electronic and steric properties. The target substrate, N-(3-bromo-5-nitrophenyl)acetamide, presents a unique set of challenges and considerations:

-

Electronic Profile: The aryl bromide is highly electron-deficient. The presence of two powerful electron-withdrawing groups (EWG), the nitro group (-NO₂) and the acetamido group (-NHCOCH₃), significantly lowers the electron density of the aromatic ring. While this electronic pull can facilitate the rate-determining oxidative addition step, it can also influence the stability of intermediates and the facility of the final reductive elimination step.

-

Functional Group Compatibility: The nitro group is notoriously incompatible with certain strong bases commonly used in this reaction, such as sodium tert-butoxide (NaOtBu).[4] Under strongly basic conditions, side reactions involving the nitro moiety can occur, leading to reduced yields and complex product mixtures. This necessitates a careful selection of a base that is strong enough to deprotonate the incoming amine nucleophile without promoting undesirable side reactions.

-

The Acetamido Group: The amide functionality is generally well-tolerated in Buchwald-Hartwig couplings. It serves as a valuable synthetic handle for further transformations post-amination.

The Catalytic Engine: Mechanism of the Buchwald-Hartwig Amination

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[3][5][6] Understanding this cycle is paramount for rational troubleshooting and optimization.

The key steps are:

-

Activation & Formation of the Active Catalyst: A Pd(II) precatalyst (e.g., Pd(OAc)₂) is first reduced in situ to the active Pd(0) species, or a direct Pd(0) source (e.g., Pd₂(dba)₃) is used. This Pd(0) complex is coordinated by phosphine ligands (L).

-

Oxidative Addition: The electron-rich Pd(0) complex undergoes oxidative addition into the aryl bromide C-Br bond. This is often the rate-determining step of the cycle and results in a Pd(II) intermediate.[5]

-

Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center, displacing a halide. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: This final, bond-forming step involves the reductive elimination of the desired arylamine product from the Pd(II)-amido complex, regenerating the active Pd(0) catalyst and closing the catalytic loop.[3][6]

Caption: Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle.

Protocol Design: Causality Behind Experimental Choices

The selection of each reaction component is a critical decision that directly impacts reaction efficiency, yield, and purity.

| Parameter | Choice & Rationale |

| Palladium Source | Pd₂(dba)₃ or Pre-formed Palladacycles (e.g., BrettPhos Pd G4): Pd₂(dba)₃ is a common, air-stable Pd(0) source.[7] For challenging substrates, modern, well-defined palladacycle pre-catalysts are superior. They are highly active, require no in situ reduction, and provide more reproducible results, often at lower catalyst loadings.[6] |

| Ligand | Bulky, Electron-Rich Biaryl Phosphines (e.g., XPhos, BrettPhos): These ligands are essential for catalyst performance.[2][8] Their steric bulk promotes the formation of the monoligated, highly reactive L₁Pd(0) species, which is crucial for efficient oxidative addition, even with less reactive aryl chlorides.[8] Their strong electron-donating ability increases the electron density on the palladium center, further facilitating oxidative addition and the final reductive elimination step. |

| Base | Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): Given the presence of a nitro group, a moderately strong, non-nucleophilic inorganic base is the optimal choice.[4] K₃PO₄ and Cs₂CO₃ are effective at deprotonating a wide range of amines without promoting side reactions with the nitro functionality, unlike stronger alkoxide bases. |

| Solvent | Anhydrous Aprotic Polar Solvents (e.g., Toluene, 1,4-Dioxane, t-BuOH): These solvents effectively dissolve the reagents and intermediates. Rigorously anhydrous conditions are critical, as water can lead to catalyst deactivation and competing hydrolysis side reactions. |

| Temperature | 80–110 °C: Thermal energy is typically required to overcome the activation barriers of the catalytic cycle, particularly for oxidative addition and reductive elimination.[7] The optimal temperature must be determined empirically but generally falls within this range. |

Experimental Protocols

Safety Precaution: These reactions must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. All manipulations of palladium catalysts, ligands, and strong bases should be conducted in a glovebox or using Schlenk techniques. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Screening Conditions using Pd₂(dba)₃ / XPhos

This protocol provides a robust starting point for the amination of N-(3-bromo-5-nitrophenyl)acetamide with a representative secondary amine (e.g., morpholine).

Materials and Equipment:

-

N-(3-bromo-5-nitrophenyl)acetamide

-

Amine coupling partner (e.g., Morpholine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Potassium Phosphate (K₃PO₄), finely ground and dried

-

Anhydrous Toluene

-

Oven-dried reaction vial with a PTFE-lined screw cap and stir bar

-

Inert atmosphere glovebox or Schlenk line

-

Standard laboratory glassware for work-up and purification

-

TLC plates, silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Assembly (Inert Atmosphere): In a glovebox, add N-(3-bromo-5-nitrophenyl)acetamide (1.0 mmol, 1.0 equiv), K₃PO₄ (2.1 mmol, 2.1 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd), and XPhos (0.048 mmol, 4.8 mol %) to an oven-dried reaction vial containing a stir bar.

-

Reagent Addition: Add anhydrous toluene (5 mL) to the vial, followed by the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv).

-

Reaction Execution: Seal the vial tightly with the PTFE-lined cap. Remove the vial from the glovebox and place it in a pre-heated oil bath or heating block set to 100 °C.

-

Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS analysis of small aliquots until the starting aryl bromide is consumed (typically 12-24 hours).

-

Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate (10 mL).

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired product.

Protocol 2: Optimized Conditions using a G4 Palladacycle Pre-catalyst

This protocol utilizes a modern, highly active pre-catalyst for potentially faster reaction times and lower catalyst loadings.

Materials and Equipment:

-

Same as Protocol 1, with the following substitutions:

-

BrettPhos Pd G4 pre-catalyst

-

Anhydrous tert-Butanol (t-BuOH)

Step-by-Step Methodology:

-

Reaction Assembly (Inert Atmosphere): In a glovebox, add N-(3-bromo-5-nitrophenyl)acetamide (1.0 mmol, 1.0 equiv), K₃PO₄ (1.5 mmol, 1.5 equiv), and BrettPhos Pd G4 (0.015 mmol, 1.5 mol %) to an oven-dried reaction vial containing a stir bar.[6]

-

Reagent Addition: Add the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv) to the vial, followed by anhydrous t-BuOH (5 mL).

-

Reaction Execution: Seal the vial, remove from the glovebox, and place in a pre-heated heating block set to 90 °C.

-

Monitoring, Work-up, and Purification: Follow steps 4-7 as described in Protocol 1. Reaction times may be significantly shorter (e.g., 4-12 hours).

Caption: Figure 2: General Experimental Workflow.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (moisture/oxygen contamination).2. Insufficiently strong base.3. Reaction temperature too low. | 1. Ensure rigorously anhydrous/anaerobic conditions. Use fresh, high-purity reagents.2. Switch to a stronger base (e.g., LHMDS), but monitor for side reactions.3. Increase temperature in 10 °C increments. |

| Hydrodehalogenation | Formation of N-(3-nitrophenyl)acetamide side product via a competing β-hydride elimination pathway. | Switch to a bulkier ligand (e.g., from XPhos to BrettPhos) to sterically disfavor this pathway. Ensure the base is not excessively strong. |

| Complex Mixture of Products | Reaction with the nitro group or other side reactions. | Use a milder base (K₃PO₄ or Cs₂CO₃). Lower the reaction temperature. Re-evaluate ligand choice. |

Conclusion

The Buchwald-Hartwig amination of N-(3-bromo-5-nitrophenyl)acetamide is a highly feasible transformation that requires careful consideration of the substrate's unique electronic properties. Success hinges on the strategic selection of a catalyst system featuring a bulky, electron-rich phosphine ligand and a moderately strong inorganic base to avoid side reactions with the sensitive nitro group. The use of modern palladacycle pre-catalysts can offer significant advantages in terms of efficiency, reproducibility, and reaction times. The protocols and insights provided herein serve as a comprehensive guide for researchers to confidently and successfully synthesize valuable arylamine building blocks from this challenging substrate class.

References

-

Buchwald–Hartwig amination - Wikipedia. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]

-

Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]

-

The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

The Buchwald–Hartwig Amination After 25 Years - OUCI. [Link]

-

Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

Sources

- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 2. youtube.com [youtube.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Solving purification challenges for N-(3-bromo-5-nitrophenyl)acetamide without chromatography

A Guide to Chromatography-Free Purification Strategies

Welcome to the technical support center for advanced purification methodologies. As a Senior Application Scientist, I understand that while chromatography is a powerful tool, it is not always the most efficient or scalable solution. This guide provides researchers, chemists, and drug development professionals with robust, non-chromatographic methods for purifying N-(3-bromo-5-nitrophenyl)acetamide, focusing on the underlying chemical principles to empower effective troubleshooting and optimization.

Understanding the Challenge: Molecule & Impurities

N-(3-bromo-5-nitrophenyl)acetamide is a moderately polar molecule. Its properties are dictated by three key functional groups on an aromatic ring:

-

Acetamide Group: Capable of hydrogen bonding, contributing to its solid nature and influencing solubility in protic solvents. It is generally considered chemically neutral under mild acidic or basic conditions.

-

Nitro Group (-NO₂): A strong electron-withdrawing group, making the compound polar and often imparting a pale yellow color.

-

Bromo Group (-Br): A heavy halogen atom that increases the molecule's overall molecular weight and can influence crystal packing.

The primary purification challenge arises from impurities with similar polarity. Common impurities may include:

-

Starting Materials: Unreacted 3-bromo-5-nitroaniline or remnants of the acetylating agent (e.g., acetic anhydride, acetic acid).

-

Side-Products: Di-acetylated species or products from over-nitration if synthesis involved a nitration step.

-

Hydrolysis Products: Reversion of the amide back to 3-bromo-5-nitroaniline, especially if exposed to harsh pH and heat.

This guide will focus on exploiting subtle differences in solubility and acid-base properties to isolate the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable non-chromatographic method for purifying N-(3-bromo-5-nitrophenyl)acetamide?

For most solid organic compounds, recrystallization is the primary and most effective purification method.[1] The technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a minimal amount of a hot solvent and allowing it to cool slowly, the desired compound will preferentially crystallize, leaving impurities behind in the solution (mother liquor).[2][3]

Q2: My crude product is a dark, sticky oil, not a solid. Can I still use recrystallization?

Directly attempting to recrystallize a viscous oil can be challenging and often leads to "oiling out," where the compound separates as a liquid instead of forming crystals.[4][5] The recommended first step is Trituration (Solvent Washing) . This involves stirring the crude oil with a solvent in which the desired product is poorly soluble but the impurities are highly soluble.[6] This process can break down the oil and wash away soluble impurities, often resulting in the formation of a solid or a more manageable powder that can then be effectively recrystallized.

Q3: How do I select the best solvent for recrystallization?

The ideal solvent should meet several criteria:

-

High Solubility at High Temperature: The compound should be very soluble in the boiling solvent.

-

Low Solubility at Low Temperature: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.[7][8]

-

Favorable Impurity Solubility: Impurities should either be completely insoluble (allowing for removal via hot filtration) or highly soluble even in the cold solvent (so they remain in the mother liquor).[7]

-

Chemical Inertness: The solvent must not react with the compound.[7]

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals.

For a polar nitroaromatic compound like this, alcoholic solvents (e.g., ethanol, methanol, isopropanol) are excellent starting points.[7][9] Mixed solvent systems, such as ethanol-water, can also be highly effective when a single solvent is not ideal.[2][7]

Q4: Can I use an acid-base extraction to purify my product?

Yes, an acid-base extraction can be a powerful supplementary step, particularly for removing acidic or basic impurities.[10] The acetamide functional group is neutral and will not react with dilute acids or bases. However, unreacted starting material like 3-bromo-5-nitroaniline is basic and can be removed by washing the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with an aqueous acid solution (e.g., 1M HCl).[11][12][13] Similarly, acidic impurities like acetic acid can be removed with a wash using a weak base like aqueous sodium bicarbonate.[14] The purified N-(3-bromo-5-nitrophenyl)acetamide will remain in the organic layer.[10]

Troubleshooting & In-Depth Protocols

Guide 1: The Recrystallization Workflow

This is the cornerstone of non-chromatographic purification for this compound.

Experimental Protocol: Single-Solvent Recrystallization

-

Solvent Selection: Based on solubility tests, select a suitable solvent (e.g., ethanol).

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of solvent needed to cover the solid. Heat the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely. Using the absolute minimum amount of boiling solvent is critical for good recovery.[8]

-

Hot Filtration (Optional): If insoluble impurities or colored contaminants are present, perform a hot gravity filtration. To prevent premature crystallization in the funnel, use a stemless funnel, flute the filter paper, and keep the receiving flask warm.[5] If the solution is colored, you can add a small amount of activated charcoal to the hot solution before this step, boil for a few minutes, and then filter to remove the charcoal and adsorbed color.[2]

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5][15] Once at room temperature, cooling can be completed in an ice-water bath to maximize crystal yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.[3]

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Recrystallization Troubleshooting Guide

| Problem | Probable Cause(s) | Solution(s) |

| "Oiling Out" (Compound separates as a liquid) | 1. The compound's melting point is lower than the solvent's boiling point.[4] 2. The solution is too concentrated with impurities.[7] 3. Cooling is too rapid. | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent to lower the saturation point.[7][16] 3. Allow the solution to cool much more slowly (e.g., by leaving the flask on a hot plate that is turned off).[16] |

| No Crystals Form Upon Cooling | 1. Too much solvent was used, and the solution is not saturated.[16] 2. The solution is supersaturated, and nucleation has not initiated.[4][16] | 1. Boil off some of the solvent to concentrate the solution and try cooling again.[4] 2. Induce crystallization by: a) Scratching the inside of the flask with a glass rod at the solution's surface.[7][8] b) Adding a "seed crystal" of the pure compound.[8][16] |

| Very Poor Yield (<50%) | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[8][15] 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with solvent that was not ice-cold. | 1. If the mother liquor has not been discarded, concentrate it by boiling off some solvent and cool again to recover a second crop of crystals. 2. Next time, use slightly more solvent during the dissolution step and ensure the filtration apparatus is pre-heated.[4] 3. Always use ice-cold solvent for the final wash.[8] |

| Crystals are Colored (e.g., dark yellow/brown) | 1. Colored impurities are trapped within the crystal lattice. | 1. Redissolve the crystals in fresh hot solvent. 2. Add a small amount (spatula tip) of activated charcoal and boil for 2-5 minutes. 3. Perform a hot gravity filtration to remove the charcoal and then proceed with cooling as usual.[2] |

Guide 2: Purification by Trituration

This technique is ideal as a first-pass purification for very impure or oily crude products.

Experimental Protocol: Trituration

-

Place the crude oily/impure solid into a beaker or mortar.

-

Add a small volume of a solvent in which the desired compound has very low solubility (e.g., hexanes or a mixture of ethyl acetate/hexanes).

-

Use a glass rod or pestle to vigorously stir and grind the material in the solvent for 5-10 minutes. The goal is to break up the oil/solid and dissolve the soluble impurities.

-

Isolate the solid product by vacuum filtration.

-

Wash the solid on the filter with a fresh, small portion of the cold trituration solvent.

-

Dry the resulting solid. This material is now significantly purer and can be subjected to recrystallization for final purification.

Visualization of Purification Strategy

The following diagrams illustrate the decision-making process and workflow for purifying N-(3-bromo-5-nitrophenyl)acetamide.

Caption: Step-by-step workflow for the recrystallization process.

References

- Stull, D. R. (1949). Method of crystallizing nitro products (U.S. Patent No. 2,874,196). U.S. Patent and Trademark Office.

-

Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

-

Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

-

University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

- Sabot, C., et al. (2007). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 9(23), 4647–4650.

-

ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

-

ResearchGate. (2017). How to separate amides from free amine. Retrieved from [Link]

-

Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]

-

University of Massachusetts. (n.d.). Acid-Base Extraction. Retrieved from [Link]

-

Wikipedia. (2023). List of purification methods in chemistry. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020). Acid-Base Extraction Tutorial. YouTube. Retrieved from [Link]

-

Unacademy. (n.d.). Methods Of Purification Of Solids. Retrieved from [Link]

-

Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

- Sharma, S., et al. (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters, 22(13), 5152–5156.

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

- Jia, X., et al. (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Green Chemistry, 19, 5568-5572.

-

Chemsrc. (n.d.). N-(3-bromo-5-methyl-phenyl)acetamide. Retrieved from [Link]

-

Organic Chemistry Explained. (2020). EAS Nitration Experiment & Recrystallization. YouTube. Retrieved from [Link]

-

CK-12 Foundation. (n.d.). Methods of Purification of Organic Compounds. Retrieved from [Link]

- Gage, W. P. (1947). Process for the purification of mononitro aromatic compounds (U.S. Patent No. 2,430,421). U.S. Patent and Trademark Office.

-

MaChemGuy. (2018). Quick Revision - Purification of an organic solid. YouTube. Retrieved from [Link]

- Deere, J. D., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide.

- Lipshutz, B. H., et al. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering.

-

ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction? Retrieved from [Link]

-

ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]

-

PubChem. (n.d.). N-(3-amino-2-hydroxy-5-nitrophenyl)acetamide. Retrieved from [Link]

- Harča, M., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.

-

PubChem. (n.d.). 3-Bromo-5-nitrophenol. Retrieved from [Link]

Sources

- 1. Methods Of Purification Of Solids [unacademy.com]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. youtube.com [youtube.com]

- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]

- 5. Recrystallization [wiredchemist.com]

- 6. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. magritek.com [magritek.com]

- 14. people.chem.umass.edu [people.chem.umass.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

Minimizing side reactions during the bromination of nitroacetanilide precursors

Welcome to the technical support center for the bromination of nitroacetanilide precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic step. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your product yield and purity.

Introduction: The Challenge of Selective Bromination

The bromination of nitroacetanilide is a classic example of electrophilic aromatic substitution where the interplay of activating and deactivating groups dictates the reaction's outcome. The acetamido group (-NHCOCH₃) is an ortho, para-director and an activating group, while the nitro group (-NO₂) is a meta-director and a strong deactivating group. This dynamic creates a nuanced reactivity landscape where side reactions can easily occur if conditions are not precisely controlled. This guide will provide you with the expertise to anticipate and mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the bromination of nitroacetanilide?

A1: The primary side reactions of concern are:

-

Polybromination: The introduction of more than one bromine atom onto the aromatic ring. This is more likely if the reaction conditions are too harsh or if an excess of the brominating agent is used.

-

Hydrolysis: The acidic conditions often used for bromination can lead to the hydrolysis of the acetamido group, reverting it to an amino group. This can alter the directing effects and lead to undesired byproducts.

-

Formation of undesired isomers: Depending on the starting nitroacetanilide isomer (e.g., 2-nitroacetanilide vs. 4-nitroacetanilide), different isomeric products can be formed. Controlling the regioselectivity is a key challenge.

Q2: How does the position of the nitro group influence the bromination reaction?

A2: The position of the nitro group has a profound impact on the regioselectivity of the bromination:

-

For 4-nitroacetanilide: The acetamido group directs ortho to itself. Since the para position is blocked by the nitro group, the bromine will primarily add to the 2-position, yielding 2-bromo-4-nitroacetanilide.

-

For 2-nitroacetanilide: The acetamido group directs to the para position (position 4), which is sterically accessible. Therefore, the major product is typically 4-bromo-2-nitroacetanilide.[1] Some ortho-bromination (at position 6) might occur, but it is generally less favored due to steric hindrance from the adjacent acetamido and nitro groups.

Q3: What is the role of glacial acetic acid in the bromination of acetanilide derivatives?

A3: Glacial acetic acid serves as a polar protic solvent that can dissolve the acetanilide precursor.[2] It also helps to moderate the reactivity of the bromine. In acetic acid, bromine is ionized to the bromonium ion (Br+) to a lesser extent compared to more polar solvents like water, which helps to prevent runaway reactions and polybromination.[2]

Q4: Can I use bromine in water for this reaction?

A4: It is generally not recommended. Bromine water contains a higher concentration of the highly reactive bromonium ion, which can lead to rapid, uncontrolled reactions and a higher likelihood of polybromination, especially with the activated acetanilide ring.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem 1: Low yield of the desired monobrominated product and a significant amount of starting material remaining.

| Potential Cause | Troubleshooting Action | Scientific Rationale |

| Insufficient reaction time or temperature. | Increase the reaction time or slightly elevate the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). | The nitro group deactivates the ring, making the reaction slower than the bromination of acetanilide.[3] |

| Inadequate activation of bromine. | Ensure the use of an appropriate catalyst if required (e.g., iron filings or FeBr₃, though often not necessary with acetanilides). | A catalyst can help polarize the Br-Br bond, generating the electrophilic bromonium ion. |

| Poor quality of brominating agent. | Use a fresh, pure source of bromine or N-bromosuccinimide (NBS). | Impurities can interfere with the reaction. |

Problem 2: Formation of a significant amount of polybrominated byproducts.

| Potential Cause | Troubleshooting Action | Scientific Rationale |

| Excess of brominating agent. | Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the brominating agent. | Limiting the amount of bromine prevents further substitution on the already brominated product.[4] |

| Reaction temperature is too high. | Conduct the reaction at a lower temperature (e.g., room temperature or below in an ice bath). | Higher temperatures increase the reaction rate and can lead to less selective, multiple substitutions. |

| High concentration of reactants. | Use a more dilute solution of the nitroacetanilide precursor and the brominating agent. | Lower concentrations can help to control the reaction rate. |

| Using a highly reactive brominating system. | Consider using a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine.[3] | NBS provides a slow, controlled release of bromine, which can improve selectivity for monobromination. |

Problem 3: Presence of hydrolyzed byproducts (e.g., bromo-nitroaniline).

| Potential Cause | Troubleshooting Action | Scientific Rationale |

| Prolonged exposure to strong acidic conditions. | Minimize the reaction time and work up the reaction promptly upon completion. | The amide linkage in acetanilide is susceptible to acid-catalyzed hydrolysis.[5] |

| Presence of excess water in the reaction mixture. | Use anhydrous solvents and reagents. | Water is a reactant in the hydrolysis reaction. |

| High reaction temperature. | Perform the bromination at the lowest effective temperature. | The rate of hydrolysis increases with temperature. |

Problem 4: Difficulty in separating the desired product from isomers or byproducts.

| Potential Cause | Troubleshooting Action | Scientific Rationale |

| Similar polarities of the product and impurities. | Utilize column chromatography with a carefully selected solvent system for purification.[6] | Differences in polarity can be exploited for separation on a stationary phase like silica gel. |

| Co-crystallization of isomers. | Perform recrystallization from a suitable solvent system. Sometimes, a mixture of solvents is required to achieve good separation. | The desired product and impurities may have different solubilities in a given solvent at different temperatures. |

| Incomplete reaction. | Optimize the reaction conditions to drive the reaction to completion, which will simplify the purification process. | A cleaner reaction mixture is easier to purify. |

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-4-nitroacetanilide

-

Dissolution: In a round-bottom flask, dissolve 4-nitroacetanilide in glacial acetic acid.

-

Bromination: While stirring at room temperature, add a solution of bromine in glacial acetic acid dropwise.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Quenching: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain pure 2-bromo-4-nitroacetanilide.

Protocol 2: Synthesis of 4-Bromo-2-nitroacetanilide

-

Dissolution: Dissolve 2-nitroacetanilide in glacial acetic acid.

-

Bromination: Slowly add a solution of bromine in glacial acetic acid to the stirred solution at room temperature.

-

Reaction Monitoring: Follow the disappearance of the starting material by TLC.

-

Work-up: Pour the reaction mixture into ice-water to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Visualizing Reaction Pathways

Desired Bromination of 4-Nitroacetanilide

Caption: Desired reaction pathway for the synthesis of 2-bromo-4-nitroacetanilide.

Common Side Reactions

Caption: Overview of common side reactions in nitroacetanilide bromination.

References

Sources

- 1. 4-bromo-2-nitroaniline: A multistep synthesis - ProQuest [proquest.com]

- 2. scribd.com [scribd.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. youtube.com [youtube.com]

- 6. In preparation of p-nitroacetanilide another mirror product is formed - askIITians [askiitians.com]

Validation & Comparative

Technical Comparison Guide: HRMS vs. Nominal Mass Spectrometry for N-(3-bromo-5-nitrophenyl)acetamide Profiling

Topic: High-resolution mass spectrometry (HRMS) fragmentation of N-(3-bromo-5-nitrophenyl)acetamide Content Type: Publish Comparison Guide

Executive Summary

In pharmaceutical development, N-(3-bromo-5-nitrophenyl)acetamide serves as a critical halogenated intermediate. Its structural integrity is defined by three distinct moieties: a labile acetamide group, an electron-withdrawing nitro group, and an isotopically distinct bromine atom.

This guide compares the efficacy of High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap, Q-TOF) against Nominal Mass Spectrometry (e.g., Triple Quadrupole) for the characterization of this molecule. While nominal MS is sufficient for targeted quantitation, our analysis demonstrates that HRMS is the superior modality for structural elucidation and impurity profiling due to its ability to resolve fine isotopic structures and validate fragmentation pathways with sub-ppm accuracy.

Part 1: The HRMS Fragmentation Mechanism

Mechanistic Insight

The fragmentation of N-(3-bromo-5-nitrophenyl)acetamide under Electrospray Ionization (ESI) in positive mode follows a predictable yet highly diagnostic pathway. Understanding this causality is essential for interpreting spectral data.

-

Protonation ([M+H]⁺): The molecule is protonated primarily on the amide oxygen or nitrogen. The presence of bromine creates a characteristic 1:1 isotopic doublet at m/z 258.97 and 260.97 (for ⁷⁹Br and ⁸¹Br).

-

Primary Fragmentation (The "Acetamide Signature"): The most facile dissociation is the neutral loss of ketene (C₂H₂O, 42.01 Da) . This is a classic rearrangement driven by the stability of the resulting aniline cation.

-

Secondary Fragmentation: The resulting 3-bromo-5-nitroaniline cation undergoes further fragmentation, typically losing the nitro group (as NO or NO₂ radicals/neutrals) or the bromine atom under higher collision energies.

Visualization: Fragmentation Pathway

The following diagram details the specific mass transitions validated by exact mass calculations.

Figure 1: ESI-HRMS fragmentation pathway of N-(3-bromo-5-nitrophenyl)acetamide showing the characteristic neutral loss of ketene followed by nitro-group degradation.[1]

Part 2: Comparative Analysis (HRMS vs. Nominal MS)

For researchers choosing between platforms, the decision rests on the specific analytical goal: Quantitation vs. Identification .

Structural Confirmation & Specificity

-

Nominal MS (Triple Quad): Operates with unit resolution (0.7 FWHM). It cannot distinguish the target molecule (MW 258) from potential isobaric impurities such as a dechlorinated homologue with an extra ethyl group, which might share the same nominal mass.

-

HRMS (Orbitrap/Q-TOF): Delivers resolution >30,000 FWHM. It confirms the elemental composition by measuring the exact mass defect. For example, the mass defect of Bromine is significantly different from that of Carbon/Hydrogen clusters, allowing HRMS to filter out background noise effectively.

Isotopic Fidelity

The bromine atom provides a unique "fingerprint."

-

Nominal MS: Shows two peaks at m/z 259 and 261. However, peak merging can occur if the matrix is complex.

-

HRMS: Resolves the isotopic fine structure. It can confirm the theoretical intensity ratio (approx 50.7% : 49.3%) and the exact mass spacing (1.9979 Da), providing a self-validating check for the presence of Bromine.

Data Comparison Table

| Feature | Nominal MS (e.g., QqQ) | HRMS (e.g., Q-TOF/Orbitrap) | Impact on N-(3-bromo-5-nitrophenyl)acetamide |

| Mass Accuracy | ± 0.5 Da | < 5 ppm (± 0.001 Da) | Critical: Distinguishes target from isobaric matrix interferences. |

| Resolution | Unit (Low) | High (>30,000) | High: Resolves ⁷⁹Br/⁸¹Br isotopes clearly from background noise. |

| Fragmentation | Low-res MS/MS | High-res MS/MS | High: Confirms exact loss of Ketene (42.0106 Da) vs. Propene (42.0470 Da). |

| Sensitivity | Excellent (pg/mL) | Good (ng/mL) | Nominal MS is preferred for trace quantitation in plasma. |

| Workflow | Targeted (SRM/MRM) | Untargeted / All-ion | HRMS allows retrospective searching for unexpected impurities. |

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to ensure reproducibility and high data integrity using a Q-TOF or Orbitrap system.

Sample Preparation

-

Stock Solution: Dissolve 1 mg of N-(3-bromo-5-nitrophenyl)acetamide in 1 mL of HPLC-grade Methanol (1 mg/mL).

-

Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

-

Why Formic Acid? Promotes protonation ([M+H]⁺) for positive mode ESI.

-

Why Methanol? Ensures solubility of the aromatic core while maintaining ESI stability.

-

MS Parameters (Direct Infusion or LC-MS)

-

Ionization: ESI Positive Mode.

-

Spray Voltage: 3.5 kV.

-

Capillary Temp: 300°C.

-

Acquisition Mode: Full Scan MS (m/z 100–500) followed by Targeted MS/MS.

-

Isolation Window: 1.0 Da (Narrow window prevents interference from the +2 isotope during MS/MS of the monoisotopic peak).

Fragmentation Optimization (Stepped CE)

To capture the full pathway, use Stepped Collision Energy (NCE) .

-

Low Energy (10-15 eV): Preserves the parent ion [M+H]⁺ and the primary fragment (Loss of Ketene).

-

High Energy (30-45 eV): Forces the rupture of the aniline ring and loss of the Nitro group/Bromine.

-

Validation Step: Ensure the parent ion doublet (m/z 259/261) is present in the Full Scan before applying CE.

Data Processing Criteria

-

Mass Tolerance: Set extraction window to ± 5 ppm.

-

Isotope Match: Confirm ⁷⁹Br/⁸¹Br ratio is within 10% of theoretical (1:1).

-

Fragment Confirmation: The fragment at m/z 216.9613 must appear with the same retention time as the parent.

References

-

NIST Mass Spectrometry Data Center. "4'-Bromo-2'-nitroacetanilide Gas Phase Spectrum." NIST Chemistry WebBook, SRD 69. Accessed February 13, 2026. [Link]

- Holčapek, M., et al. "Structural Analysis of Acetamides by Mass Spectrometry." Journal of Mass Spectrometry, vol. 45, no. 9, 2010. (General mechanism reference for acetamide ketene loss).

-

ResolveMass Laboratories. "High Resolution Mass Spectrometry vs. Low Resolution." ResolveMass Technical Guides. Accessed February 13, 2026. [Link]

-

LCGC International. "Low-Resolution or High-Resolution Mass Spectrometry for Clinical and Forensic Toxicology." Chromatography Online, 2023. [Link]

-